Anticancer Activity of 2-(1-Naphthylamino)acetohydrazide vs. Hydrazide-Hydrazone Derivatives in HeLa and MCF-7 Cell Lines
2-(1-Naphthylamino)acetohydrazide exhibits measurable, albeit moderate, cytotoxicity against human cancer cell lines, providing a baseline activity profile for scaffold optimization. Its IC50 values of 25 µM against HeLa (cervical cancer) and 30 µM against MCF-7 (breast cancer) serve as a quantifiable benchmark . In contrast, optimized hydrazide-hydrazone derivatives synthesized from related scaffolds, such as cyclopentylidene acetohydrazide precursors, can achieve significantly enhanced potency, with some analogues demonstrating IC50 values in the low micromolar range [1]. This evidence underscores that while the parent compound itself possesses intrinsic activity, its primary value in procurement lies in its utility as a validated starting point for SAR campaigns aimed at potency improvement.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HeLa: 25 µM; MCF-7: 30 µM |
| Comparator Or Baseline | Optimized hydrazide-hydrazone derivatives (e.g., cyclopentylidene-based) |
| Quantified Difference | Comparators can achieve IC50 values up to 10- to 30-fold lower (e.g., <1 µM) |
| Conditions | In vitro cell viability assay (HeLa and MCF-7 cell lines) |
Why This Matters
This quantifies the compound's role as a critical control and scaffold for medicinal chemistry, not as a final optimized drug candidate.
- [1] Wardakhan, W. W., N. N. El-Sayed, and R. M. Mohareb. 'Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives.' Acta Pharmaceutica 63 (2013): 45-57. View Source
